molecular formula C11H9F3N2 B8301260 1H-Imidazole, 2-methyl-1-[4-(trifluoromethyl)phenyl]-

1H-Imidazole, 2-methyl-1-[4-(trifluoromethyl)phenyl]-

Cat. No. B8301260
M. Wt: 226.20 g/mol
InChI Key: UEZZECVIFSBKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole, 2-methyl-1-[4-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C11H9F3N2 and its molecular weight is 226.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole, 2-methyl-1-[4-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 2-methyl-1-[4-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Imidazole, 2-methyl-1-[4-(trifluoromethyl)phenyl]-

Molecular Formula

C11H9F3N2

Molecular Weight

226.20 g/mol

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)phenyl]imidazole

InChI

InChI=1S/C11H9F3N2/c1-8-15-6-7-16(8)10-4-2-9(3-5-10)11(12,13)14/h2-7H,1H3

InChI Key

UEZZECVIFSBKSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methylimidazole (1.0 g, 12 mmol) was dissolved in 35 mL THF. 4-(Trifluoromethyl)phenylboronic acid (2.66 g, 14 mmol) and [Cu(OH)TMEDA]2Cl2 (1.13 g, 2 mmol) were added. Oxygen was bubbled through the reaction mixture for 30 minutes and stirring was continued at room temperature overnight. The reaction mixture was filtered through a dicalite speed plus pad, washed with 80 ml THF and evaporated. The crude product was purified by flash chromatography on silica gel with ethyl acetate. The desired compound was obtained as a light yellow solid (1.6 g, 58%), MS: m/e=227.2 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step Two
[Compound]
Name
[Cu(OH)TMEDA]2Cl2
Quantity
1.13 g
Type
reactant
Reaction Step Two
Name
Yield
58%

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